6-Carboxyfluorescein diacetate
Overview
Description
6-Carboxyfluorescein diacetate is a fluorescent dye commonly used in various scientific research applications. It is a derivative of fluorescein, a compound known for its bright green fluorescence. The addition of carboxyl and acetate groups enhances its properties, making it useful for cell viability assays, cell tracking, and other biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Carboxyfluorescein diacetate typically involves the esterification of 6-carboxyfluorescein with acetic anhydride in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Carboxyfluorescein diacetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds are hydrolyzed by intracellular esterases, converting the compound into 6-carboxyfluorescein.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in biological applications.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous environments within cells, facilitated by esterases.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents under controlled conditions.
Major Products Formed
Scientific Research Applications
6-Carboxyfluorescein diacetate is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Cell Viability Assays: Differentiates viable cells from apoptotic cells based on fluorescence.
Cell Tracking: Used to monitor cell division and migration in live cell studies.
Flow Cytometry: Facilitates the analysis of cell populations based on fluorescence intensity.
Drug Delivery Studies: Incorporated into liposomes to track their distribution in biological systems.
Mechanism of Action
The mechanism of action of 6-Carboxyfluorescein diacetate involves its uptake by cells, where intracellular esterases hydrolyze the ester bonds, converting it into 6-carboxyfluorescein. This conversion results in a highly fluorescent compound that can be detected using various fluorescence-based techniques. The fluorescence intensity decreases with each cell division, allowing researchers to track cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-Carboxyfluorescein diacetate: Another derivative of fluorescein with similar properties but different positional isomers.
Carboxyfluorescein succinimidyl ester: Used for similar applications but has a succinimidyl ester group that enhances its reactivity with amines.
Uniqueness
6-Carboxyfluorescein diacetate is unique due to its specific ester groups, which make it highly cell-permeable and suitable for long-term cell tracking studies. Its ability to differentiate viable cells from apoptotic cells also sets it apart from other fluorescent dyes .
Biological Activity
6-Carboxyfluorescein diacetate (6-CFDA) is a fluorescent probe widely used in biological research to assess cell viability, proliferation, and metabolic activity. This compound is particularly notable for its ability to penetrate cell membranes and undergo hydrolysis by intracellular esterases, resulting in the release of the fluorescent 6-carboxyfluorescein (6-CF), which can be detected and quantified. This article explores the biological activity of 6-CFDA, including its mechanisms of action, applications in various studies, and relevant case studies.
6-CFDA is a membrane-permeant compound that, upon entering cells, is hydrolyzed by esterases to produce 6-carboxyfluorescein. This process can be summarized as follows:
- Uptake : 6-CFDA diffuses across the cell membrane.
- Hydrolysis : Inside the cell, esterases cleave the acetate groups, converting 6-CFDA into 6-CF.
- Fluorescence : The released 6-CF exhibits strong fluorescence, allowing for detection via fluorescence microscopy or flow cytometry.
Applications in Research
The biological activity of 6-CFDA has been leveraged in various research contexts:
- Cell Proliferation Studies : It is commonly used to assess T lymphocyte proliferation in immunological studies. For instance, a study demonstrated that 6-CFDA could effectively measure mitogenic responses in patients with primary immunodeficiencies .
- Metabolic Activity Assessment : Research has utilized 6-CFDA to evaluate metabolic processes in hepatocytes, providing insights into xenobiotic metabolism and cellular heterogeneity .
- Bacterial Activity Detection : While studies have shown that carboxyfluorescein diacetate (CFDA) can indicate bacterial activity, it was found that CFDA/SE (a derivative) was less effective due to non-specific labeling .
Case Studies
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T Lymphocyte Proliferation :
- Study Overview : A study involving 46 unclassified patients assessed T-cell disorders using a CFSE-based assay. The results indicated significantly lower CD3+ blast cells after stimulation compared to healthy controls .
- Findings : The proliferation response was notably impaired in patients with combined immunodeficiencies, highlighting the utility of 6-CFDA in diagnosing T-cell defects.
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Hepatocyte Metabolism :
- Study Overview : Researchers employed multiphoton fluorescence microscopy to study the metabolism of xenobiotics in hepatocytes using 6-CFDA .
- Findings : The study revealed distinct kinetics in the accumulation of fluorescence between the cytoplasm and nucleus, suggesting variations in drug transport mechanisms.
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Bacterial Viability Testing :
- Study Overview : A comparative analysis evaluated the effectiveness of CFDA against other fluorescent probes for detecting bacterial viability .
- Findings : The study concluded that while CFDA was effective for detecting active bacteria, CFDA/SE failed to differentiate between active and inactive cells.
Research Findings Summary
Properties
IUPAC Name |
3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16O9/c1-12(26)31-15-4-7-18-21(10-15)33-22-11-16(32-13(2)27)5-8-19(22)25(18)20-9-14(23(28)29)3-6-17(20)24(30)34-25/h3-11H,1-2H3,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOGCCYGOPYYNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)O)C(=O)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187121 | |
Record name | 6-Carboxyfluorescein diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3348-03-6 | |
Record name | 6-Carboxyfluorescein diacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003348036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Carboxyfluorescein diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Carboxyfluorescein Diacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.